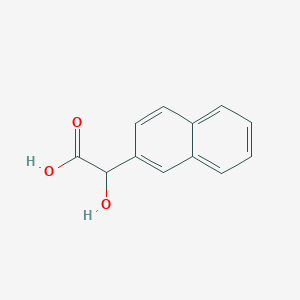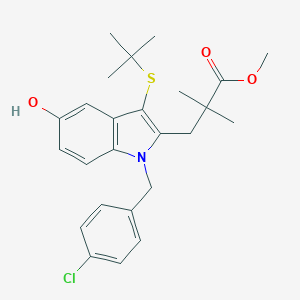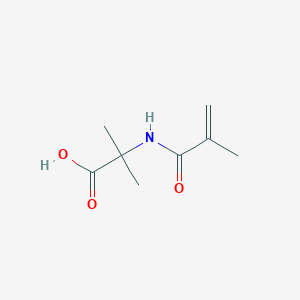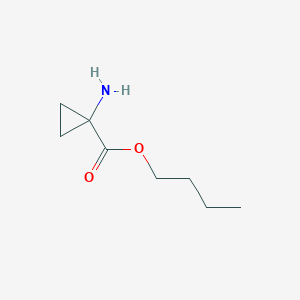
Butyl 1-aminocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1-aminocyclopropane-1-carboxylate (BACC) is a plant growth regulator that has been widely used in agricultural practices. BACC is a synthetic analogue of the natural plant hormone, ethylene, which is responsible for regulating various physiological and developmental processes in plants. BACC is used to enhance the growth and yield of various crops, including fruits, vegetables, and ornamental plants.
Mecanismo De Acción
Butyl 1-aminocyclopropane-1-carboxylate acts by mimicking the action of ethylene, which is a natural plant hormone. Ethylene is involved in various physiological and developmental processes in plants, including seed germination, root development, flower and fruit ripening, and leaf senescence. Butyl 1-aminocyclopropane-1-carboxylate binds to the ethylene receptor and activates the ethylene signaling pathway, leading to changes in gene expression and physiological responses in plants.
Efectos Bioquímicos Y Fisiológicos
Butyl 1-aminocyclopropane-1-carboxylate has been shown to induce various biochemical and physiological changes in plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthesis. Butyl 1-aminocyclopropane-1-carboxylate can also increase the activity of various enzymes involved in carbohydrate metabolism, such as sucrose synthase and invertase. In addition, Butyl 1-aminocyclopropane-1-carboxylate can regulate the expression of genes involved in stress response, such as those encoding for heat shock proteins and antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 1-aminocyclopropane-1-carboxylate has several advantages for lab experiments. It is easy to handle and can be applied to plants using various methods, such as foliar spray, soil drench, or injection. Butyl 1-aminocyclopropane-1-carboxylate is also relatively stable and can be stored for long periods without significant degradation. However, Butyl 1-aminocyclopropane-1-carboxylate has some limitations for lab experiments. It can be toxic to plants at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions.
Direcciones Futuras
There are several future directions for the research on Butyl 1-aminocyclopropane-1-carboxylate. One direction is to study the molecular mechanisms underlying the effects of Butyl 1-aminocyclopropane-1-carboxylate on plant growth and development. Another direction is to investigate the interactions between Butyl 1-aminocyclopropane-1-carboxylate and other plant hormones, such as auxins, cytokinins, and gibberellins. Furthermore, more studies are needed to evaluate the potential of Butyl 1-aminocyclopropane-1-carboxylate for improving the yield and quality of various crops under different environmental conditions. Finally, the safety and environmental impact of Butyl 1-aminocyclopropane-1-carboxylate should be further investigated to ensure its sustainable use in agriculture.
Métodos De Síntesis
Butyl 1-aminocyclopropane-1-carboxylate can be synthesized using various methods, including the reaction of butyl chloroformate with 1-aminocyclopropane-1-carboxylic acid or the reaction of butylamine with 1-chlorocyclopropane-1-carboxylic acid. The purity of Butyl 1-aminocyclopropane-1-carboxylate can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Butyl 1-aminocyclopropane-1-carboxylate has been extensively studied for its effects on plant growth and development. It has been shown to enhance the growth and yield of various crops, including tomatoes, cucumbers, strawberries, and grapes. Butyl 1-aminocyclopropane-1-carboxylate has also been used to delay ripening and improve the shelf life of fruits and vegetables. In addition, Butyl 1-aminocyclopropane-1-carboxylate has been shown to improve the tolerance of plants to various abiotic stresses, such as drought, salinity, and low temperature.
Propiedades
Número CAS |
104544-08-3 |
|---|---|
Nombre del producto |
Butyl 1-aminocyclopropane-1-carboxylate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
butyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3 |
Clave InChI |
HURAUHBJVPQLQT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CC1)N |
SMILES canónico |
CCCCOC(=O)C1(CC1)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-aMino-, butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



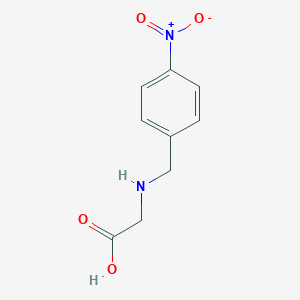
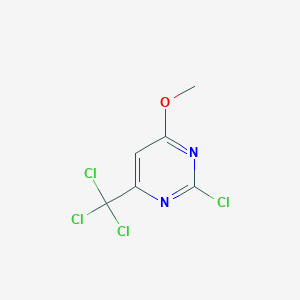
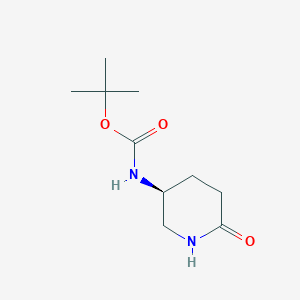
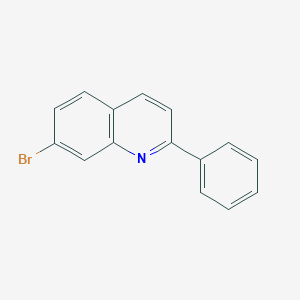
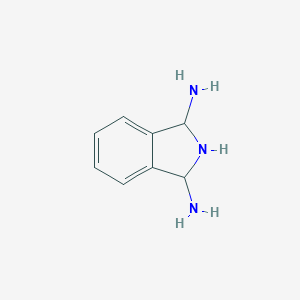
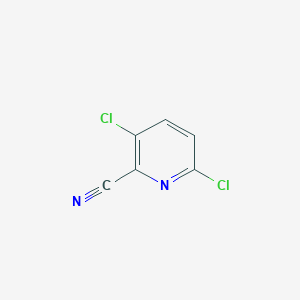
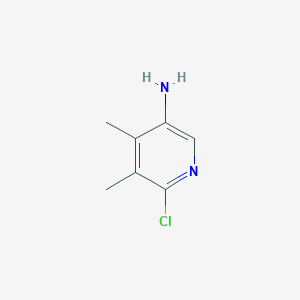
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
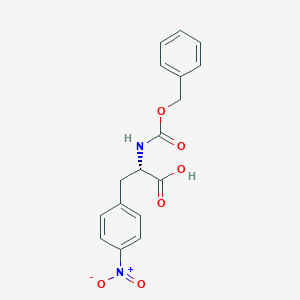
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
